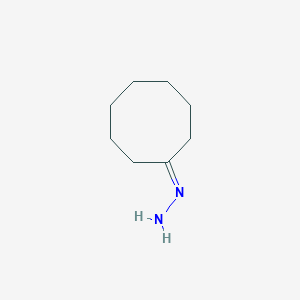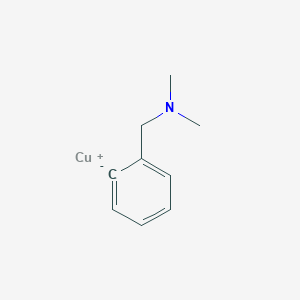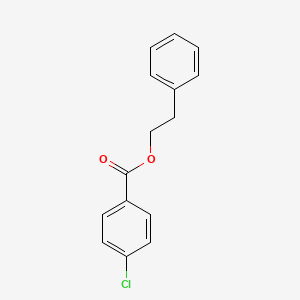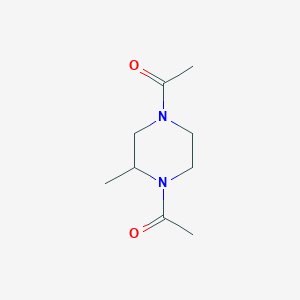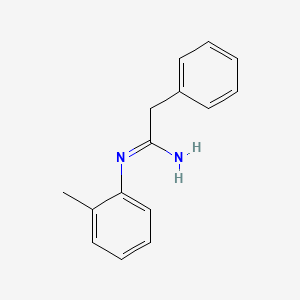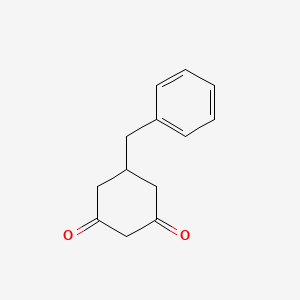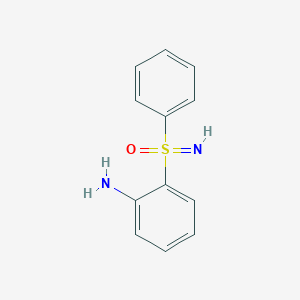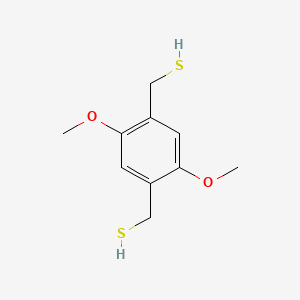
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol is an organic compound characterized by the presence of two methoxy groups and two thiol groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-1,4-phenylene)dimethanethiol typically involves the reaction of 2,5-dimethoxybenzene with thiol-containing reagents under specific conditions. One common method is the electro-oxidative polymerization of p-dimethoxybenzene, which yields poly(2,5-dimethoxy-1,4-phenylene) without crosslinking reactions or demethylation of the methoxy groups . The reaction conditions include the use of platinum electrodes, a supporting electrolyte such as tetraethyl- or tetrabutylammonium perchlorate, and solvents like dichloromethane or acetonitrile under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of appropriate catalysts and reaction conditions can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiol derivatives from reduction, and substituted benzene derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s thiol groups make it useful in studying redox reactions and thiol-disulfide exchange processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)dimethanethiol involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds, which play a crucial role in redox reactions and protein folding processes. The methoxy groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5-Dimethoxy-1,4-phenylene)dimethanol: Similar structure but with hydroxyl groups instead of thiol groups.
2,5-Dimethoxy-4-methylamphetamine: Contains methoxy groups but differs in the presence of an amine group and a different substitution pattern.
Uniqueness
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol is unique due to the presence of both methoxy and thiol groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
50874-28-7 |
|---|---|
Molekularformel |
C10H14O2S2 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
[2,5-dimethoxy-4-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C10H14O2S2/c1-11-9-3-8(6-14)10(12-2)4-7(9)5-13/h3-4,13-14H,5-6H2,1-2H3 |
InChI-Schlüssel |
ZEDHECWYZXVVDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CS)OC)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


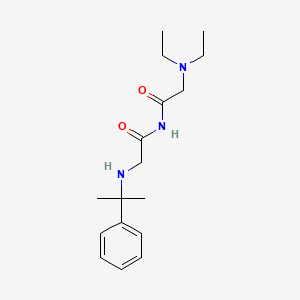

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
